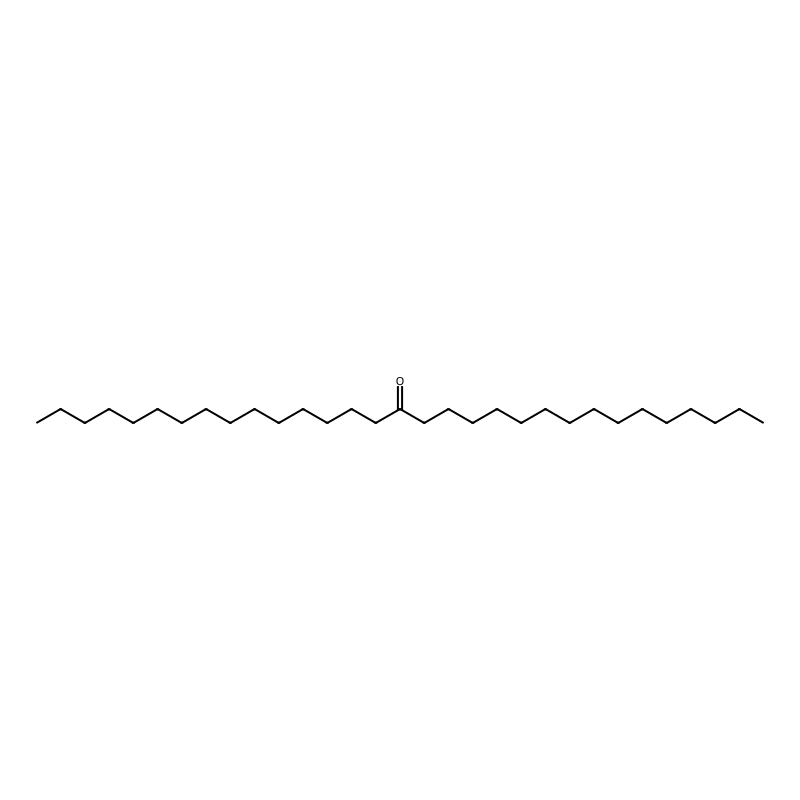16-Hentriacontanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
- It’s used in thermophysical property data research . The National Institute of Standards and Technology (NIST) has critically evaluated recommendations for various properties of this compound, such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
- It’s also used in the production of certain chemicals .
16-Hentriacontanone
is a chemical compound with the formula C31H62O.
16-Hentriacontanone, also known as dipentadecyl ketone or palmitone, is a long-chain dialkyl ketone with the molecular formula C₃₁H₆₂O and a molecular weight of approximately 450.82 g/mol. This compound features a carbon chain of thirty-one carbon atoms with a ketone functional group located at the sixteenth position. Its structure can be represented as:
textCH3-(CH2)14-CO-(CH2)15-CH3
This compound is typically found as a white to light yellow crystalline solid, with a melting point ranging from 82°C to 86°C .
- No specific information on the safety or hazards of 16-Hentriacontanone is currently available in scientific research. As with any unknown compound, it's important to exercise caution and handle it with appropriate personal protective equipment in a well-ventilated laboratory setting.
- Nucleophilic Addition: It can react with nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of alcohols.
- Oxidation: Although ketones are generally resistant to oxidation, under strong oxidative conditions, they may further oxidize to carboxylic acids.
- Reduction: 16-Hentriacontanone can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .
The synthesis of 16-hentriacontanone typically involves organic synthesis techniques. Common methods include:
- Alkylation Reactions: Utilizing long-chain alkyl halides and applying methods such as the Wurtz reaction or other alkylation strategies.
- Oxidation of Alcohols: Starting from long-chain alcohols and oxidizing them using reagents like chromium trioxide or potassium permanganate.
- Direct Ketone Synthesis: Employing methods that introduce the ketone group directly onto the alkane chain through controlled oxidation processes .
16-Hentriacontanone has several applications across various fields:
- Fragrance Industry: It is utilized in perfumery due to its pleasant odor profile.
- Cosmetic Products: This compound is often included in formulations for skin care and personal hygiene products.
- Research: It serves as a reference compound in chemical research and studies involving long-chain fatty acids and their derivatives .
While specific interaction studies on 16-hentriacontanone are sparse, its potential effects on biological systems suggest avenues for further exploration. Its interaction with GABAergic systems hints at possible implications in neuroactive research. More detailed pharmacological studies would be beneficial to fully understand its interactions and potential therapeutic applications .
Several compounds share structural similarities with 16-hentriacontanone, particularly within the class of long-chain ketones. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Palmitic Acid | C₁₆H₃₂O₂ | Saturated fatty acid; common in fats and oils |
| Hexadecanal | C₁₆H₃₂O | Aldehyde form of palmitic acid; used in flavoring |
| Octacosanone | C₂₈H₅₈O | Longer chain ketone; used in fragrances |
| Nonadecanone | C₁₉H₃₈O | Ketone with nineteen carbons; similar applications |
Uniqueness of 16-Hentriacontanone
16-Hentriacontanone stands out due to its unique chain length (thirty-one carbons) and specific positioning of the carbonyl group. This structural arrangement imparts distinct physical properties and potential biological activities that differentiate it from shorter-chain analogs like palmitic acid or hexadecanal. Its applications in both fragrance and cosmetic industries further emphasize its versatility compared to other similar compounds.
Purity
Physical Description
XLogP3
Exact Mass
Appearance
Melting Point
Storage
UNII
Other CAS
Wikipedia
Use Classification
Dates
2: Cano-Europa E, González-Trujano ME, Reyes-Ramírez A, Hernández-García A, Blas-Valdivia V, Ortiz-Butrón R. Palmitone prevents pentylenetetrazole-caused neuronal damage in the CA3 hippocampal region of prepubertal rats. Neurosci Lett. 2010 Feb 12;470(2):111-4. doi: 10.1016/j.neulet.2009.12.066. Epub 2009 Dec 31. PubMed PMID: 20045039.
3: Carballo AI, Martínez AL, González-Trujano ME, Pellicer F, Ventura-Martínez R, Díaz-Reval MI, López-Muñoz FJ. Antinociceptive activity of Annona diversifolia Saff. leaf extracts and palmitone as a bioactive compound. Pharmacol Biochem Behav. 2010 Mar;95(1):6-12. doi: 10.1016/j.pbb.2009.11.017. Epub 2009 Dec 5. PubMed PMID: 19969018.
4: González-Trujano ME, López-Meraz L, Reyes-Ramírez A, Aguillón M, Martínez A. Effect of repeated administration of Annona diversifolia Saff. (ilama) extracts and palmitone on rat amygdala kindling. Epilepsy Behav. 2009 Dec;16(4):590-5. doi: 10.1016/j.yebeh.2009.09.018. PubMed PMID: 19836312.
5: Shanker KS, Kanjilal S, Rao BV, Kishore KH, Misra S, Prasad RB. Isolation and antimicrobial evaluation of isomeric hydroxy ketones in leaf cuticular waxes of Annona squamosa. Phytochem Anal. 2007 Jan-Feb;18(1):7-12. PubMed PMID: 17260693.
6: Eva González-Trujano M, Tapia E, López-Meraz L, Navarrete A, Reyes-Ramírez A, Martínez A. Anticonvulsant effect of Annona diversifolia Saff. and palmitone on penicillin-induced convulsive activity. A behavioral and EEG study in rats. Epilepsia. 2006 Nov;47(11):1810-7. PubMed PMID: 17116019.
7: González-Trujano ME, Martínez AL, Reyes-Ramírez A, Reyes-Trejo B, Navarrete A. Palmitone isolated from Annona diversifolia induces an anxiolytic-like effect in mice. Planta Med. 2006 Jun;72(8):703-7. Epub 2006 May 29. PubMed PMID: 16732521.
8: López-Rubalcava C, Piña-Medina B, Estrada-Reyes R, Heinze G, Martínez-Vázquez M. Anxiolytic-like actions of the hexane extract from leaves of Annona cherimolia in two anxiety paradigms: possible involvement of the GABA/benzodiazepine receptor complex. Life Sci. 2006 Jan 11;78(7):730-7. Epub 2005 Aug 24. PubMed PMID: 16122763.
9: Estrada-Reyes R, Alvarez AL, López-Rubalcava C, Rocha L, Heinze G, Moreno J, Martínez-Vázquez M. Lignans from leaves of Rollinia mucosa. Z Naturforsch C. 2002 Jan-Feb;57(1-2):29-32. PubMed PMID: 11926539.
10: González-Trujano ME, Navarrete A, Reyes B, Cedillo-Portugal E, Hong E. Anticonvulsant properties and bio-guided isolation of palmitone from leaves of Annona diversifolia. Planta Med. 2001 Mar;67(2):136-41. PubMed PMID: 11301859.
11: Ahibo-Coffy A, Aurelle H, Lacave C, Prome JC, Puzo G, Savagnac A. Isolation, structural studies and chemical synthesis of a 'palmitone lipid' from Corynebacterium diphtheriae. Chem Phys Lipids. 1978 Oct;22(3):185-95. PubMed PMID: 102431.








